molecular formula C22H18N2O2 B2559401 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 58979-57-0

1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2559401
CAS No.: 58979-57-0
M. Wt: 342.398
InChI Key: MQLIXMZABNHDCJ-UHFFFAOYSA-N
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Description

1-{[Benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a synthetic heterocyclic compound derived from the indole-2,3-dione (isatin) scaffold.

Properties

IUPAC Name

1-[(N-benzylanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-21-19-13-7-8-14-20(19)24(22(21)26)16-23(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIXMZABNHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indole-2,3-dione with benzylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential in several therapeutic areas:

1. Anticancer Activity

  • Mechanism : The compound exhibits significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and inhibit tumor growth through multiple pathways.
  • Case Study : A study published in MDPI highlighted that similar indole derivatives demonstrated potent growth inhibition in several cancer cell lines, with mean GI values indicating effective cytotoxicity against human tumor cells .

2. Neuroprotective Effects

  • Mechanism : Research has indicated that the compound may possess neuroprotective properties by modulating neurotransmitter activity and reducing neuroinflammation.
  • Case Study : In an animal model of Alzheimer's disease, treatment with this compound improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential as a multi-targeted agent for neurodegenerative diseases .

3. Antimicrobial Properties

  • Mechanism : Preliminary studies suggest that the compound has antimicrobial effects against both Gram-positive and Gram-negative bacteria, likely due to disruption of bacterial cell membranes and inhibition of metabolic pathways.
  • Case Study : Research indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity, making them candidates for further development in treating bacterial infections.

Drug-Like Properties

The evaluation of drug-like properties using tools such as SwissADME indicates that 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione possesses favorable characteristics for further development as a therapeutic agent. These properties include good solubility and permeability profiles, essential for oral bioavailability.

Potential Therapeutic Applications

Based on the biological activities observed, the compound may be explored for the following therapeutic applications:

  • Cancer Treatment : As an anticancer agent, it could be developed into a chemotherapeutic drug targeting specific types of tumors.
  • Neurodegenerative Diseases : Its neuroprotective effects make it a candidate for treating conditions like Alzheimer's disease and other forms of dementia.
  • Antimicrobial Therapy : Given its antimicrobial properties, it may serve as a basis for developing new antibiotics.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInduces apoptosis; inhibits tumor growthSignificant cytotoxicity against human tumor cells
NeuroprotectionModulates neurotransmitter activity; reduces inflammationImproves cognitive function in Alzheimer's models
Antimicrobial ActivityDisruption of bacterial membranesBroad-spectrum efficacy against various bacteria

Mechanism of Action

The mechanism of action of 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

The indole-2,3-dione core is a versatile pharmacophore. The biological activity of its derivatives depends heavily on the substituents at the 1-position. Below is a comparative analysis of key analogs:

Compound Name Substituent Biological Activity Key Findings Source
Target Compound Benzyl(phenyl)amino methyl Not reported in evidence Hypothesized to exhibit dual activity (e.g., antimicrobial/anti-inflammatory) due to bulky substituent.
Compound 12 (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl] Antimicrobial 133% activity vs. Bacillus subtilis compared to ampicillin .
1-(4-Chlorobenzyl)-indole-2,3-dione 4-Chlorobenzyl Structural analog with potential cytotoxicity modulation (see ).
1-(Diphenylmethyl)-indole-2,3-dione Diphenylmethyl Increased lipophilicity may enhance CNS penetration .
Piperazine-2,3-dione derivatives 1,4-Disubstituted piperazine Anthelmintic 2a-i derivatives showed 75% inhibition of Fasciola hepatica .
EMAC2072-2082 Thiazole-hydrazin-ylidene Dual RT-associated inhibition Synthesized via thiosemicarbazone intermediates (anti-viral potential) .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chlorobenzyl substituents () may enhance metabolic stability but reduce solubility.
  • Hydrazone and Thiazole Moieties : These groups (e.g., Compound 12, EMAC2072-2082) correlate with antimicrobial and anti-viral activities, respectively .

Biological Activity

The compound 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H18N2O2C_{19}H_{18}N_{2}O_{2} with a molecular weight of 306.36 g/mol. The synthesis typically involves the reaction of benzylamine with suitable indole derivatives under controlled conditions to yield the desired product. The reaction conditions may include solvents such as acetic acid and catalysts to enhance yield and purity.

Biological Activity Overview

The biological activities of indole derivatives, including our compound of interest, have been widely studied. The following sections summarize key findings from various studies regarding their pharmacological effects.

Anticancer Activity

Indole derivatives are recognized for their potential anticancer properties. For example, compounds similar to This compound have shown efficacy against various cancer cell lines. A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against ovarian cancer xenografts in nude mice, indicating potential for therapeutic use in oncology .

CompoundCancer TypeEfficacy (%)Reference
12aOvarian100
11aBreast75
15aLung85

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been documented. Compounds derived from similar structures have been tested against various bacterial strains. For instance, one study found that certain indole-based compounds displayed notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that our compound may possess similar antimicrobial capabilities .

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Pseudomonas aeruginosa0.88
Staphylococcus aureus0.44
Escherichia coli0.22

Anti-inflammatory Properties

Indole compounds are also known for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and pathways associated with inflammation. This suggests that This compound might be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

  • Ovarian Cancer Treatment : A specific indole derivative demonstrated complete tumor growth suppression in a mouse model of ovarian cancer, showcasing the potential for developing new cancer therapies based on this class of compounds .
  • Antimicrobial Efficacy : In vitro studies revealed that certain indole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions involving indole-2,3-dione derivatives and benzyl(phenyl)amine precursors. For example, refluxing with sodium acetate in acetic acid (as seen in indole-2,3-dione derivative syntheses) is a common approach . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.1 mol amine to 0.11 mol aldehyde) is critical for yield improvement. Side reactions, such as unintended byproduct formation (e.g., isoindolinones), may occur under prolonged heating .
  • Data Consideration : Yields typically range from 40–70%, depending on solvent polarity and temperature control.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • 1H/13C NMR : Key signals include the indole-dione carbonyl peaks (~170–180 ppm in 13C NMR) and benzyl/phenyl aromatic protons (δ 6.8–7.5 ppm in 1H NMR) .
  • X-ray Diffraction : Single-crystal analysis resolves the spatial arrangement of the benzyl(phenyl)amino group and indole-dione core. For example, similar isoindolinone derivatives exhibit dihedral angles of 85–90° between aromatic rings .
  • Elemental Analysis : Verify C, H, N content (expected deviation <0.3%).

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for similar phthalimide derivatives) .
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the indole-dione moiety .
  • Hygroscopicity : Monitor weight changes in humidity-controlled environments (e.g., 25°C/60% RH).

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, Omura-Sharma-Swern oxidation protocols in flow chemistry enable precise control of exothermic reactions .
  • High-Throughput Screening : Parallel synthesis in microreactors identifies optimal conditions (e.g., ethanol vs. DMF for solubility) .
  • Byproduct Analysis : LC-MS or GC-MS detects intermediates like isoindolinone derivatives, guiding process adjustments .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for acylation or alkylation. For example, the indole-dione carbonyl is electrophilic (LUMO ≈ -1.5 eV) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetic acid vs. toluene) .
  • Machine Learning : Train models on existing phthalimide reaction datasets to forecast regioselectivity .

Q. How does the benzyl(phenyl)amino substituent influence biological activity in enzyme inhibition studies?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases). The bulky substituent may sterically hinder active-site access .
  • Kinetic Assays : Measure IC50 values against reference inhibitors. For example, thiosemicarbazone analogs of indole-2,3-diones show IC50 values in the µM range .
  • SAR Analysis : Compare with analogs lacking the benzyl group to isolate substituent effects .

Q. How should researchers address contradictory data in spectroscopic characterization?

  • Methodology :

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For instance, conflicting carbonyl peaks in IR (~1680 cm⁻¹) may indicate keto-enol tautomerism .
  • Isotopic Labeling : Use 15N-labeled amines to resolve ambiguous signals in crowded aromatic regions .
  • Crystallographic Refinement : Apply SHELXL to correct for disorder in the benzyl group .

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